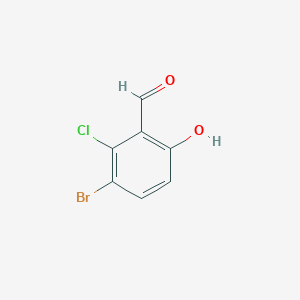

3-Bromo-2-chloro-6-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-chloro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrClO2 . It has an average mass of 235.462 Da and a monoisotopic mass of 233.908310 Da . It is a substituted salicylaldehyde .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and a hydroxybenzaldehyde group .Aplicaciones Científicas De Investigación

Transformations by Anaerobic Bacteria

Anaerobic enrichment cultures from sediment samples have shown that halogenated aromatic aldehydes like 3-Bromo-2-chloro-6-hydroxybenzaldehyde undergo biotransformation processes. These processes result in the synthesis of corresponding carboxylic acids, partial reduction to hydroxymethyl groups, and even complete reduction to methyl groups in some cases. This study highlights the potential environmental fate of halogenated aromatic compounds through microbial action (Neilson et al., 1988).

Chromatographic Separation Techniques

Research on the separation of chlorinated 4-hydroxybenzaldehydes using gas-liquid chromatography emphasizes the importance of this compound in analytical chemistry. The study explores the effects of chlorine substitution on retention behavior, providing insights into the chromatographic characteristics of halogenated compounds (Korhonen & Knuutinen, 1984).

Catalysis and Synthesis

A study on the synthesis of a tetra-nuclear macrocyclic Zn(II) complex using 3-bromo-2-hydroxybenzaldehyde as a starting material highlights its utility in catalyzing oxidation reactions. The complex catalyzed the selective oxidation of benzyl alcohol, demonstrating the compound's role in enhancing catalytic performance (Wang et al., 2021).

Safety and Hazards

3-Bromo-2-chloro-6-hydroxybenzaldehyde is classified under GHS07. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

3-bromo-2-chloro-6-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRQIWLATSBYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)

![2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2675241.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)

![3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2675250.png)

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)

![3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B2675256.png)

![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)